molecular formula C15H15FN2O B5362689 1-(3-Fluorophenyl)-3-(1-phenylethyl)urea

1-(3-Fluorophenyl)-3-(1-phenylethyl)urea

Cat. No.: B5362689
M. Wt: 258.29 g/mol
InChI Key: NAQXJPTUVKWNHW-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(1-phenylethyl)urea is a chemical research compound offered for investigational purposes. It belongs to a class of 1,3-disubstituted urea derivatives that are of significant interest in medicinal chemistry and drug discovery. Urea derivatives similar to this compound have been explored as versatile scaffolds in the development of biologically active molecules. For instance, structurally related phenethyl-urea analogs have been investigated as potent and selective negative allosteric modulators (NAMs) of the Cannabinoid CB1 receptor, representing a potential therapeutic strategy for conditions like cocaine addiction . Furthermore, various aryl-urea compounds have demonstrated potential in other research areas, including as antimicrobial agents and as core structures in the development of putative immunomodulating and antiangiogenic agents for oncology research . Researchers value this compound and its analogs for their potential to interact with specific biological targets. This product is strictly labeled "For Research Use Only" and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(1-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-11(12-6-3-2-4-7-12)17-15(19)18-14-9-5-8-13(16)10-14/h2-11H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQXJPTUVKWNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-(1-phenylethyl)urea typically involves the reaction of 3-fluoroaniline with phenylethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-(1-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses
1-(3-Fluorophenyl)-3-(1-phenylethyl)urea has been investigated for its potential as a lead compound in drug development due to its structural similarity to known bioactive molecules. Its fluorinated phenyl group can enhance metabolic stability and bioavailability.

Case Studies

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of urea have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
  • Anti-inflammatory Effects : Some studies suggest that fluorinated ureas can act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in pain management and anti-inflammatory therapies .

Agrochemicals

Pesticidal Properties
The compound has been explored for its potential use in pesticide formulations. Its ability to interact with biological systems makes it a candidate for developing new agrochemicals that can target specific pests without affecting non-target organisms.

Research Findings

  • Insecticidal Activity : Preliminary studies indicate that derivatives of this compound show promise as insecticides, demonstrating efficacy against common agricultural pests while exhibiting low toxicity to beneficial insects.
  • Herbicidal Applications : The compound's mechanism of action may involve disrupting plant growth regulators, making it a candidate for herbicide development.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy in medicinal and agricultural applications. Modifications to the urea moiety or the fluorinated phenyl group can significantly alter biological activity.

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and potential bioavailability
Variation in fluorine substitutionEnhanced potency against specific biological targets
Alteration of the phenyl ringChanges in selectivity towards COX enzymes

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(1-phenylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The phenylethyl group may contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 1-(3-Fluorophenyl)-3-(1-phenylethyl)urea with structurally related urea derivatives:

Compound Name Key Substituents Biological Activity Key Findings Reference
1-(3,4-Dimethoxyphenyl)-3-(1-phenylethyl)urea (hit1) 3,4-Dimethoxyphenyl, 1-phenylethyl Complement inhibition Moderate activity (IC50 = 50 μM); optimized derivatives achieved nM potency .
(R)-3-(4-Chlorophenyl)-1-methyl-1-(1-phenylethyl)urea 4-Chlorophenyl, methyl, 1-phenylethyl Antimicrobial (Acinetobacter baumannii) Demonstrated selective inhibition; substituents enhanced lipophilicity and target binding .
1-((3S,5S,7S)-Adamantan-1-yl)-3-(3,4-dichlorophenyl)urea Adamantane, 3,4-dichlorophenyl Antimicrobial (Acinetobacter baumannii) 94.5% inhibition; adamantane improved membrane penetration and stability .
This compound 3-Fluorophenyl, 1-phenylethyl Hypothetical: Complement/antimicrobial Fluorine may enhance metabolic stability and electronic interactions vs. chloro/methoxy groups. -

Key Observations

Substituent Effects on Activity: Fluorine vs. Chlorine/Methoxy: The 3-fluorophenyl group in the target compound may offer superior metabolic stability compared to chloro or methoxy substituents due to fluorine’s electronegativity and resistance to oxidative metabolism. 1-Phenylethyl Group: This moiety is conserved in complement inhibitors () and antimicrobial agents (), suggesting its role in hydrophobic interactions with protein targets. Derivatives with extended alkyl chains (e.g., compound 7l in ) showed dramatically improved activity, highlighting the importance of steric optimization .

Synthetic Yields and Physicochemical Properties :

  • Urea derivatives with electron-deficient aryl groups (e.g., 3-fluorophenyl) often exhibit high synthetic yields (>85%, as seen in ).
  • Melting points for similar compounds range from 180–219°C (), suggesting moderate crystallinity suitable for formulation.

Biological Performance :

  • While the target compound lacks direct activity data, structural analogs with 1-phenylethyl groups show dual applicability in complement and antimicrobial pathways. For instance, compound 7l () inhibits C9 deposition across multiple complement pathways, while compound 3l () leverages adamantane for enhanced antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Fluorophenyl)-3-(1-phenylethyl)urea, and how can reaction conditions be optimized for purity and yield?

  • Methodological Answer : The synthesis typically involves coupling a fluorophenyl isocyanate with a phenylethylamine derivative. Key steps include:

  • Isocyanate Preparation : Reacting 3-fluoroaniline with phosgene or triphosgene under anhydrous conditions to generate 3-fluorophenyl isocyanate .
  • Urea Formation : Reacting the isocyanate with 1-phenylethylamine in a polar aprotic solvent (e.g., THF) at 0–25°C. Purification via recrystallization or chromatography is critical to remove unreacted intermediates .
  • Optimization : Yield improvements (70–85%) are achieved using catalysts like DMAP or controlled stoichiometry. Continuous flow reactors enhance scalability and reduce side reactions .

Q. How is the structural integrity of this compound validated, and what analytical techniques are recommended?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the urea linkage (δ ~6.5 ppm for NH protons) and aromatic substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 285.12) .
  • X-ray Crystallography : Resolves conformational preferences, such as the planarity of the urea moiety and steric effects from substituents .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., trypsin-like proteases) to measure IC50_{50} values .
  • Cellular Assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare with non-malignant cells (e.g., HEK293) .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Ki_i) using 3^3H-labeled antagonists .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., 3-chlorophenyl or 4-fluorophenyl derivatives) and compare inhibitory potency. For example, fluorinated analogs often exhibit enhanced metabolic stability and target affinity due to electronegativity .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding interactions with target enzymes/receptors. Fluorine’s van der Waals radius and hydrogen-bond acceptor capacity may optimize ligand-receptor complementarity .

Q. How can contradictory data on inhibitory potency across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent buffer pH, temperature, and co-factor concentrations (e.g., Mg2+^{2+} for kinases). Variability often arises from differences in assay conditions .
  • Impurity Analysis : Use HPLC-MS to rule out batch-specific impurities (e.g., residual solvents or byproducts) that may antagonize activity .
  • Orthogonal Validation : Confirm results using independent techniques (e.g., surface plasmon resonance for binding kinetics alongside enzymatic assays) .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Proteomics : Employ affinity chromatography with biotinylated probes to pull down target proteins from cell lysates, followed by LC-MS/MS identification .
  • Gene Knockdown : Use siRNA or CRISPR-Cas9 to silence putative targets (e.g., kinases) and assess rescue of phenotypic effects .
  • Metabolomics : Track metabolic flux changes (via 13^{13}C-glucose tracing) to identify pathways perturbed by the compound .

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